

Step-by-step guide to labeling proteins with ATTO 390 azide.

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Compound of Interest

Compound Name: ATTO 390 azide

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Step-by-Step Guide to Labeling Proteins with ATTO 390 Azide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the covalent labeling of proteins with the fluorescent dye **ATTO 390 azide**. This is achieved through "click chemistry," a set of highly efficient and specific bioorthogonal reactions. Two primary methods are detailed: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These protocols are designed to be a comprehensive resource for researchers in life sciences and drug development.

ATTO 390 is a coumarin-based fluorescent dye known for its high fluorescence quantum yield, large Stokes shift, good photostability, and relatively low molecular weight.^{[1][2][3][4][5]} These characteristics make it an excellent choice for various applications, including fluorescence microscopy, single-molecule detection, and flow cytometry. The azide modification on ATTO 390 allows for its specific conjugation to proteins that have been functionalized with an alkyne group.^{[1][2][3][4]}

Quantitative Data Summary

The following tables summarize key quantitative data for **ATTO 390 azide** and recommended starting conditions for protein labeling reactions.

Table 1: Optical and Physical Properties of **ATTO 390 Azide**

Property	Value	Reference
Excitation Wavelength (λ_{ex})	390 nm	[5]
Emission Wavelength (λ_{em})	476 nm	[5]
Molar Extinction Coefficient (ϵ)	$24,000 \text{ M}^{-1}\text{cm}^{-1}$	[5]
Fluorescence Quantum Yield (Φ_f)	90%	[5]
Molecular Weight	543.66 g/mol	[4]
Solubility	DMSO, DMF	[3]

Table 2: Recommended Reaction Conditions for Protein Labeling with **ATTO 390 Azide**

Parameter	Copper-Catalyzed (CuAAC)	Strain-Promoted (SPAAC)	Reference
Protein Concentration	1-5 mg/mL (or 10-100 μ M)	1-5 mg/mL (or 10-100 μ M)	[6][7]
ATTO 390 Azide Concentration	1.5 to 10-fold molar excess over protein	1.5 to 3-fold molar excess over strained alkyne	[8][9]
Reaction Buffer	Phosphate buffer (e.g., PBS), pH 7.0-7.5	Phosphate buffer (e.g., PBS), pH 7.4	[6][8]
Reaction Temperature	Room temperature (or 4°C for sensitive proteins)	Room temperature (or 4°C to 37°C)	[8][10][11]
Reaction Time	30 - 60 minutes	1 - 12 hours	[8][10][12]
Copper Source (CuAAC)	50 μ M - 2 mM CuSO ₄	N/A	[10][12]
Ligand (CuAAC)	5-fold molar excess over CuSO ₄ (e.g., THPTA, BTTAA)	N/A	[10][12]
Reducing Agent (CuAAC)	2.5 mM - 100 mM Sodium Ascorbate (freshly prepared)	N/A	[7][10][12]
Strained Alkyne (SPAAC)	N/A	e.g., DBCO, BCN functionalized protein	[8][13]

Experimental Protocols

Here, we provide detailed step-by-step protocols for labeling alkyne-modified proteins with **ATTO 390 azide** using both CuAAC and SPAAC methods.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method utilizes a copper(I) catalyst to accelerate the reaction between the azide on ATTO 390 and a terminal alkyne on the protein.[\[14\]](#) Ligands such as THPTA or BTTAA are used to stabilize the copper(I) ion and protect the protein from oxidative damage.[\[9\]](#)[\[10\]](#)[\[12\]](#)

Materials:

- Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate buffer, pH 7.0-7.5).
Avoid buffers containing chelators like EDTA.
- **ATTO 390 azide**
- Anhydrous DMSO or DMF
- Copper(II) sulfate (CuSO_4) solution (e.g., 20 mM in water)
- Copper-stabilizing ligand solution (e.g., 100 mM THPTA or BTTAA in water)
- Sodium ascorbate solution (e.g., 100 mM in water, must be freshly prepared)
- Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

Procedure:

- Prepare Stock Solutions:
 - Dissolve **ATTO 390 azide** in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.
 - Prepare stock solutions of CuSO_4 , ligand, and sodium ascorbate as listed above.
- Prepare Protein Solution:
 - Dissolve or dilute the alkyne-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

- Reaction Assembly:

- In a microcentrifuge tube, combine the following in order, vortexing gently after each addition:
 - Alkyne-modified protein solution.
 - **ATTO 390 azide** stock solution to achieve the desired molar excess (start with a 3-fold molar excess).[9]
 - Ligand solution (to a final concentration of 5 times the copper concentration).
 - CuSO₄ solution (to a final concentration of 50 µM to 2 mM).[10][12]
 - Freshly prepared sodium ascorbate solution (to a final concentration of 2.5 mM to 100 mM).[10][12]

- Incubation:

- Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C, which may require a longer incubation time.

- Purification:

- Remove the unreacted **ATTO 390 azide** and other reaction components by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).
- Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored fraction to elute.

- Storage:

- Store the purified, labeled protein under conditions appropriate for the unlabeled protein, protected from light. For long-term storage, consider adding a preservative like sodium azide (if compatible with downstream applications) and storing at 4°C or in aliquots at -20°C or -80°C.[6]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method relies on the intrinsic reactivity of a strained alkyne (e.g., DBCO, BCN) on the protein with the azide group of ATTO 390.[13][15] The absence of a copper catalyst makes this method ideal for labeling proteins in living cells or in systems where copper is cytotoxic.[13][14]

Materials:

- Strained alkyne-modified protein (e.g., DBCO- or BCN-functionalized) in a suitable buffer (e.g., PBS, pH 7.4).
- **ATTO 390 azide**
- Anhydrous DMSO or DMF
- Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

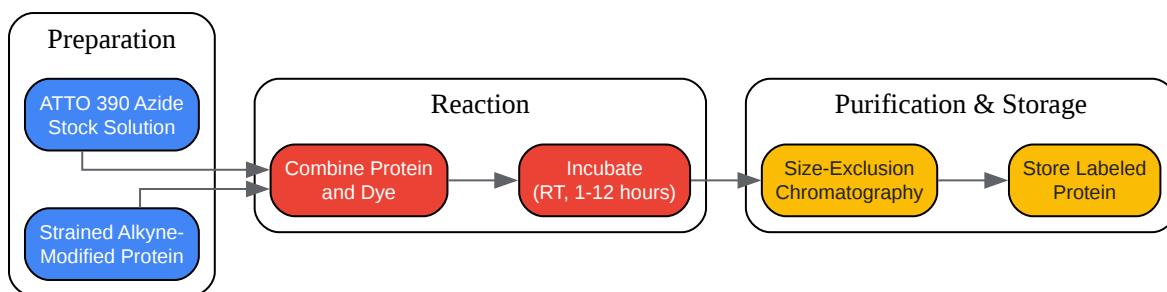
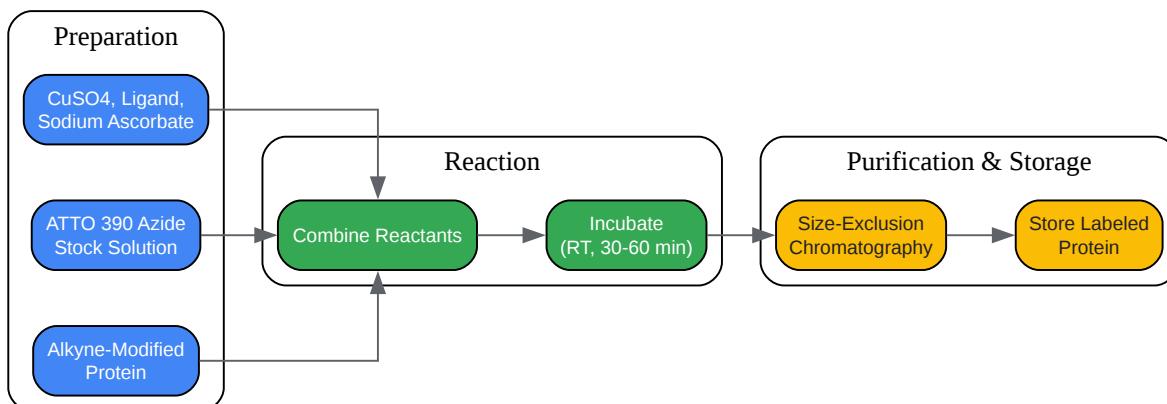
Procedure:

- Prepare Stock Solutions:
 - Dissolve **ATTO 390 azide** in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.
- Prepare Protein Solution:
 - Dissolve or dilute the strained alkyne-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
- Reaction Assembly:
 - In a microcentrifuge tube, add the **ATTO 390 azide** stock solution to the protein solution to achieve a 1.5 to 3-fold molar excess.[8]
 - Mix gently by pipetting or brief vortexing.

- Incubation:
 - Incubate the reaction mixture for 1-12 hours at room temperature, protected from light.[8]
The reaction time will depend on the specific strained alkyne and the concentrations of the reactants. The reaction can also be performed at 4°C or 37°C.[8][11]
- Purification:
 - Purify the labeled protein from unreacted dye using size-exclusion chromatography as described in the CuAAC protocol.
- Storage:
 - Store the purified, labeled protein under appropriate conditions, protected from light.[6]

Visualized Workflows

The following diagrams illustrate the experimental workflows for both CuAAC and SPAAC protein labeling.



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